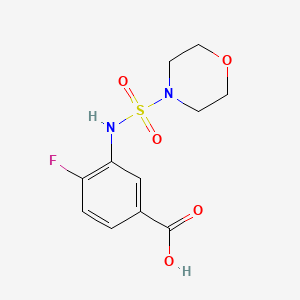![molecular formula C14H17ClN2O4 B7575268 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)
2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid, also known as telmisartan, is a drug that belongs to the class of angiotensin II receptor blockers (ARBs). Telmisartan is used to treat hypertension, cardiovascular diseases, and diabetic nephropathy. In addition, telmisartan has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
Telmisartan works by blocking the angiotensin II receptor type 1 (AT1) in the body. Angiotensin II is a hormone that causes vasoconstriction and increases blood pressure. By blocking the AT1 receptor, 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid reduces vasoconstriction and lowers blood pressure. In addition, 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid has been shown to have other effects, such as increasing insulin sensitivity and reducing oxidative stress.
Biochemical and Physiological Effects:
Telmisartan has been shown to have several biochemical and physiological effects. In addition to its blood pressure-lowering effects, 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid has been shown to improve insulin sensitivity and reduce oxidative stress. Telmisartan has also been shown to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid in lab experiments is its well-established safety profile. Telmisartan has been used in clinical trials for many years and has been shown to be safe and well-tolerated. In addition, 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid is relatively inexpensive and widely available. However, one limitation of using 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid research. One area of research is the potential therapeutic effects of 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid on various cancers. Telmisartan has been shown to inhibit the growth and metastasis of various cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Another area of research is the potential neuroprotective effects of 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid in Alzheimer's disease and Parkinson's disease. Telmisartan has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for these diseases. Finally, further research is needed to determine the potential of 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid as a therapeutic agent for various inflammatory diseases.
合成法
Telmisartan can be synthesized through a multistep process that involves the condensation of 3-chlorobenzoic acid with 2-aminoacetic acid, followed by the acetylation of the resulting intermediate with acetic anhydride. The final step involves the reaction of the acetylated intermediate with isopropylamine to yield 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid.
科学的研究の応用
Telmisartan has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. Telmisartan has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, 2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for various inflammatory diseases.
特性
IUPAC Name |
2-[[2-[(3-chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-9(2)17(8-13(19)20)12(18)7-16-14(21)10-4-3-5-11(15)6-10/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRLWFZEUSEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)CNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)
![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)



![2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)
![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)

![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)